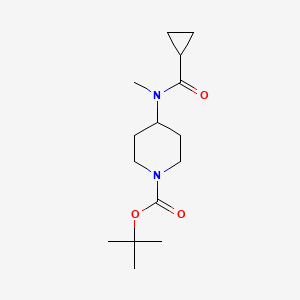![molecular formula C16H19N5O B15118432 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine](/img/structure/B15118432.png)
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine: is a synthetic compound belonging to the purine class of organic molecules. This compound is characterized by its unique structure, which includes a purine ring substituted with a 2-methoxyethyl group and a 4-methylphenylmethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The 2-methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the 4-Methylphenylmethyl Group: This step involves the use of benzylation reactions, where the purine ring is treated with 4-methylbenzyl chloride under basic conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the aromatic ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reactive sites available.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems for organic synthesis.
Material Science: It may serve as a building block for the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Molecular Probes: It can be used as a molecular probe to study biological processes.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of oncology and antiviral research.
Industry:
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Agrochemicals: The compound may find applications in the development of new agrochemicals.
作用機序
The mechanism of action of 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.
類似化合物との比較
- 9-(2-Hydroxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Ethoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine
- 9-(2-Methoxyethyl)-N-[(4-chlorophenyl)methyl]-9H-purin-6-amine
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxyethyl, ethoxyethyl, chlorophenyl) can significantly alter the compound’s chemical properties and biological activities.
- Biological Activity: The unique combination of the 2-methoxyethyl and 4-methylphenylmethyl groups in 9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]-9H-purin-6-amine may confer distinct biological activities compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain research or industrial purposes.
特性
分子式 |
C16H19N5O |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
9-(2-methoxyethyl)-N-[(4-methylphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C16H19N5O/c1-12-3-5-13(6-4-12)9-17-15-14-16(19-10-18-15)21(11-20-14)7-8-22-2/h3-6,10-11H,7-9H2,1-2H3,(H,17,18,19) |
InChIキー |
REDMVTPXSQQRFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B15118350.png)


![N-[(4-chlorophenyl)methyl]-9-methyl-9H-purin-6-amine](/img/structure/B15118367.png)
![11-(4-Methyl-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B15118378.png)
![2-(2-methoxybenzenesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118380.png)
![9-cyclopropyl-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B15118385.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B15118389.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B15118391.png)
![2-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(3-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15118392.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide](/img/structure/B15118403.png)
![1-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B15118408.png)
![Tert-butyl 4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B15118418.png)
![4-Phenyl-1-[4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118425.png)
